

# effects of passage number on NCI-H295R aldosterone production

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## Compound of Interest

Compound Name: CYP11B2-IN-2

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## NCI-H295R Aldosterone Production Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the NCI-H295R cell line to study aldosterone production. Particular focus is given to the effects of cell passage number on experimental outcomes.

### Troubleshooting Guides

This section addresses common issues encountered during NCI-H295R cell culture and steroidogenesis experiments.

#### Issue 1: Decreased or Inconsistent Aldosterone Production

**Question:** My NCI-H295R cells are showing a significant decrease in aldosterone secretion over time. What could be the cause?

**Answer:**

A reduction in aldosterone production in NCI-H295R cells is a frequently observed phenomenon, often attributable to an increasing number of cell passages.<sup>[1][2]</sup> Long-term culturing can lead to phenotypic drift and alterations in the steroidogenic capacity of the cells.<sup>[3]</sup>

## Quantitative Impact of Passage Number on Aldosterone Secretion:

Passage Comparison	Aldosterone Secretion ( $\mu\text{g}/10^6$ cells)	Fold Change	Reference
Lower Passage	$0.158 \pm 0.006$	-	[1][2]
Higher Passage	$0.017 \pm 0.001$	~9.3-fold decrease	[1][2]

## Troubleshooting Steps:

- **Verify Passage Number:** Always maintain accurate records of cell passage numbers. It is recommended to use cells within a limited passage range for critical experiments. Some studies suggest using cells for a minimum of five passages after thawing before initiating experiments.[4]
- **Start a New Vial:** If you are using high-passage cells (generally considered >25-30 passages, though this can vary), it is highly recommended to thaw a new, low-passage vial of cells from your cryopreserved stock.[5]
- **Cell Line Authentication:** Periodically verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.[6][7]
- **Standardize Culture Conditions:** As outlined below, ensure strict adherence to consistent culture protocols, as variations in media and supplements can significantly impact steroidogenesis.[1]

## Issue 2: High Variability in Aldosterone Production Between Experiments

**Question:** I am observing significant variability in aldosterone production in my NCI-H295R cells, even when I try to maintain the same conditions. What are the potential sources of this variability?

**Answer:**

In addition to passage number, several other factors can contribute to experimental variability in NCI-H295R cells.

- **Substrain and Vendor Differences:** Different substrains of NCI-H295R (e.g., H295R-S1, H295R-S2) exhibit vastly different basal aldosterone production levels.[\[3\]](#)[\[8\]](#) Furthermore, cells obtained from different commercial vendors can also show significant differences in steroid secretion.[\[1\]](#)[\[2\]](#)

Aldosterone Production by Different NCI-H295 Sublines:

Cell Line/Substrain	Aldosterone Production (pmol/mg protein/48h)	Reference
NCI-H295	119	<a href="#">[3]</a> <a href="#">[8]</a>
H295A	1	<a href="#">[3]</a> <a href="#">[8]</a>
H295R-S1	6	<a href="#">[3]</a> <a href="#">[8]</a>
H295R-S2	826	<a href="#">[3]</a> <a href="#">[8]</a>
H295R-S3	18	<a href="#">[3]</a> <a href="#">[8]</a>
HAC13	139	<a href="#">[3]</a> <a href="#">[8]</a>
HAC15	412	<a href="#">[3]</a> <a href="#">[8]</a>
HAC50	1334	<a href="#">[3]</a> <a href="#">[8]</a>

- **Culture Medium Composition:** The choice of culture medium and supplements can have a more than four-fold impact on cortisol secretion and also affects aldosterone production.[\[1\]](#)[\[2\]](#) It is crucial to use the recommended and consistent medium formulation.
- **Serum Variability:** Different lots of serum can contain varying concentrations of hormones and growth factors, which can influence steroidogenesis.[\[9\]](#)

Troubleshooting Steps:

- **Consistent Cell Source:** For a series of experiments, use cells from the same vendor and substrain.

- **Standardized Media and Supplements:** Prepare a large batch of complete growth medium to use across multiple experiments to minimize variability from this source.
- **Serum Lot Testing:** If possible, test new lots of serum for their effect on basal steroid production before use in critical experiments.<sup>[9]</sup>
- **Control for Cell Density:** Plate cells at a consistent density for all experiments, as cell confluence can affect steroid output.

## Frequently Asked Questions (FAQs)

**Q1:** What is the optimal passage number range for NCI-H295R cells for studying aldosterone production?

**A1:** While there is no universally defined optimal range, it is generally recommended to use NCI-H295R cells at a low passage number, ideally below 25. For sensitive and comparative studies, it is best to establish a specific passage number window (e.g., passages 5-15) and consistently use cells within that range.

**Q2:** How does long-term culture affect the gene expression related to steroidogenesis in NCI-H295R cells?

**A2:** Long-term culture and increasing passage numbers can lead to changes in the expression of key genes involved in steroidogenesis.<sup>[1]</sup> This can include alterations in the expression of enzymes such as CYP11B2 (aldosterone synthase).<sup>[3]</sup>

**Q3:** Are there alternatives to NCI-H295R cells that might be more stable for aldosterone production studies?

**A3:** Clonal cell lines derived from NCI-H295R, such as HAC13, HAC15, and HAC50, may offer a more stable steroidogenic phenotype over time in culture compared to the parental mixed population of H295R cells.<sup>[3][10]</sup> The HAC50 cell line, in particular, has been shown to produce high levels of aldosterone.<sup>[3][8]</sup>

**Q4:** My cells are not responding well to Angiotensin II stimulation. Could this be related to passage number?

A4: While a direct link between passage number and Angiotensin II (Ang II) response is not explicitly detailed in the provided search results, a general decline in specialized cell function with increasing passage is common. The expression of the Ang II receptor (AT1) could potentially change with long-term culture. NCI-H295R cells are known to respond to Ang II by increasing aldosterone production.[3][11] If you are observing a lack of response, it is advisable to first check the passage number and consider starting a new, low-passage culture.

## Experimental Protocols

### 1. NCI-H295R Cell Culture

This protocol is based on recommendations from ATCC and published literature.

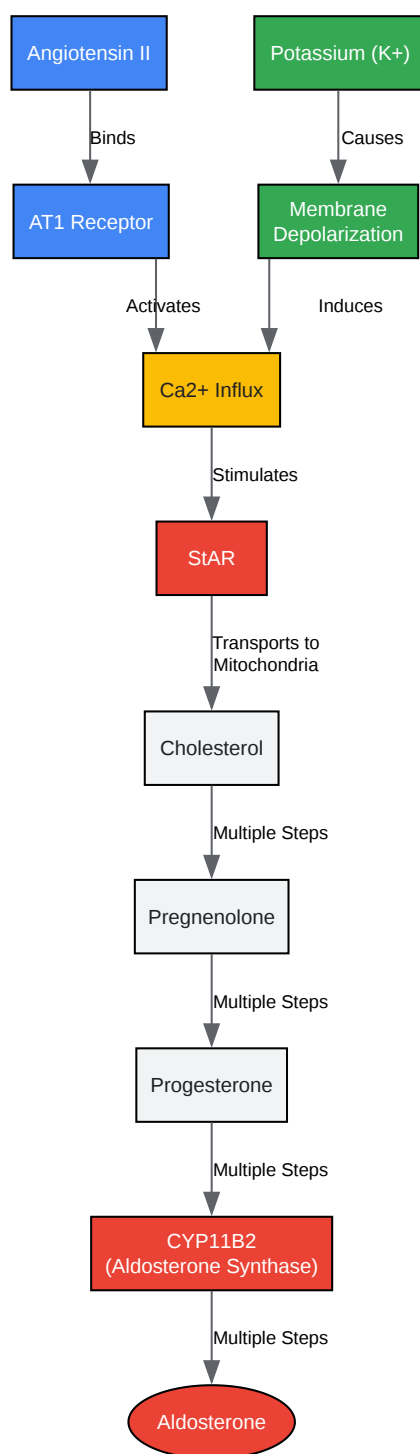
- Growth Medium:
  - Base Medium: DMEM/F12 (1:1 mixture).[12]
  - Supplements: 5% FBS, 0.00625 mg/mL insulin, 0.00625 mg/mL transferrin, 6.25 ng/mL selenium, 1.25 mg/mL bovine serum albumin, and 0.00535 mg/mL linoleic acid.[12]  
Alternatively, some protocols use Nu-Serum or Ultrosor G.[3][13]
- Culture Conditions:
  - Temperature: 37°C
  - CO<sub>2</sub>: 5%
- Subculturing:
  - Remove and discard the culture medium.
  - Briefly rinse the cell layer with a Ca<sup>2+</sup>/Mg<sup>2+</sup>-free phosphate-buffered saline (PBS).
  - Add Accutase or a 0.25% (w/v) Trypsin-0.53 mM EDTA solution and incubate until cells detach.[12][14]
  - Neutralize the dissociation reagent with complete growth medium and centrifuge the cell suspension at approximately 125 x g for 5-10 minutes.[14]

- Resuspend the cell pellet in fresh growth medium and plate into new flasks at the desired density.

## 2. Aldosterone Production Assay

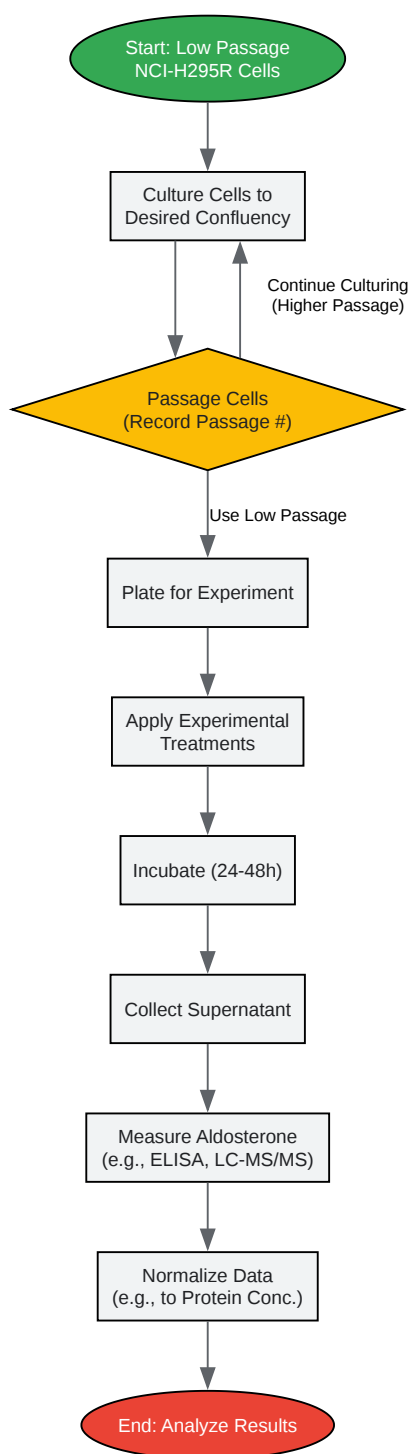
- Cell Plating: Plate NCI-H295R cells in multi-well plates at a predetermined density.
- Acclimation: Allow cells to adhere and grow for 24-48 hours.
- Treatment: Replace the growth medium with fresh medium containing the test compounds or vehicle control. For stimulation experiments, common agonists include Angiotensin II or potassium chloride (KCl).
- Incubation: Incubate the cells for a specified period, typically 24 or 48 hours.[\[3\]](#)
- Supernatant Collection: Collect the cell culture supernatant.
- Aldosterone Measurement: Quantify the aldosterone concentration in the supernatant using a validated method such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.[\[2\]](#)
- Normalization: Normalize the aldosterone concentration to the total protein content or cell number in each well.

## Visualizations



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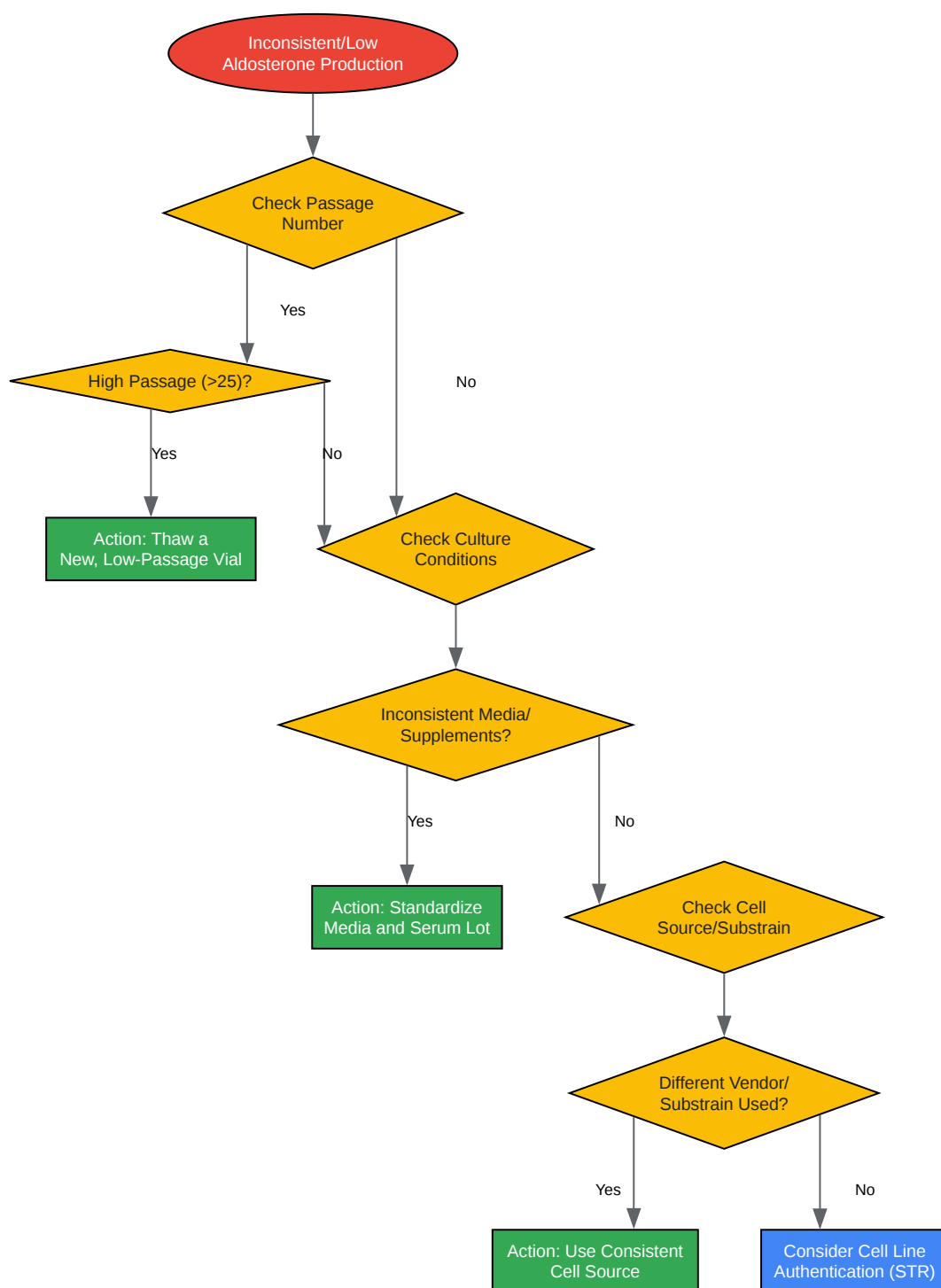
Caption: Simplified signaling pathway for Angiotensin II and Potassium-stimulated aldosterone synthesis in NCI-H295R cells.



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Caption: General experimental workflow for assessing aldosterone production in NCI-H295R cells.





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Caption: A logical troubleshooting guide for issues with NCI-H295R aldosterone production.

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